molecular formula C11H7Cl2NO2 B1302497 1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one CAS No. 499771-12-9

1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one

Cat. No.: B1302497
CAS No.: 499771-12-9
M. Wt: 256.08 g/mol
InChI Key: JPFRJBIHUZVDFO-UHFFFAOYSA-N
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Description

1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one is a chemical compound known for its unique structure and properties It features an isoxazole ring substituted with a 2,6-dichlorophenyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Substitution with 2,6-Dichlorophenyl Group:

    Attachment of Ethanone Moiety: The ethanone group is usually introduced through acylation reactions, such as Friedel-Crafts acylation.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

    Substitution: The isoxazole ring and the 2,6-dichlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for hydrolysis.

Scientific Research Applications

1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-[3-(2,4-Dichlorophenyl)isoxazol-5-yl]ethan-1-one: Differing in the position of chlorine atoms on the phenyl ring.

    1-[3-(2,6-Difluorophenyl)isoxazol-5-yl]ethan-1-one: Featuring fluorine atoms instead of chlorine.

    1-[3-(2,6-Dichlorophenyl)isoxazol-5-yl]propan-1-one: Having a propanone moiety instead of ethanone.

These comparisons highlight the uniqueness of this compound in terms of its chemical structure and reactivity, which can influence its applications and effectiveness in various fields.

Properties

IUPAC Name

1-[3-(2,6-dichlorophenyl)-1,2-oxazol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c1-6(15)10-5-9(14-16-10)11-7(12)3-2-4-8(11)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFRJBIHUZVDFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=NO1)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372637
Record name 1-[3-(2,6-dichlorophenyl)isoxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

499771-12-9
Record name 1-[3-(2,6-dichlorophenyl)isoxazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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